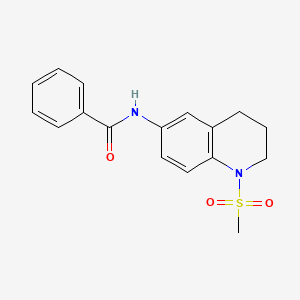

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

Beschreibung

N-(1-Methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is a synthetic benzamide derivative featuring a 3,4-dihydro-2H-quinoline core modified with a methylsulfonyl group at the 1-position and a benzamide moiety at the 6-position. The molecular formula is C₁₇H₁₅N₂O₃S, with a molecular weight of 327.38 g/mol.

Eigenschaften

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-23(21,22)19-11-5-8-14-12-15(9-10-16(14)19)18-17(20)13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORHJCSFHHHBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.

Coupling with Benzamide: The final step involves coupling the quinoline derivative with benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, sulfonyl chlorides for sulfonylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The benzamide group may enhance binding affinity and specificity towards certain biological targets. Overall, the compound’s effects are mediated through its ability to modulate key biochemical pathways involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Benzamide Derivatives

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Key Observations:

- Ring Saturation: The 3,4-dihydroquinoline core (partially saturated) contrasts with the fully saturated tetrahydroquinoline in the compound, which may alter binding affinity due to reduced planarity.

- Halogenation : Unlike CTPB and CTB, the target lacks chloro/fluoro substituents, which are critical for p300 HAT activation in those analogs .

HAT Modulation Potential

- CTPB and CTB : These analogs activate p300 histone acetyltransferase (HAT) activity, likely due to their trifluoromethylphenyl and ethoxy groups stabilizing enzyme interactions .

- Garcinol Analogs: Benzamide derivatives with pentadecyl chains (e.g., compounds 4 and 5 in ) exhibit HAT inhibition comparable to garcinol, a natural HAT inhibitor, in HeLa cells .

- Further assays are needed to confirm this .

Anticancer Activity

Pharmacokinetic Considerations

- Molecular Weight : The target compound (327.38 g/mol) falls within the acceptable range for oral bioavailability, unlike the analog (474.90 g/mol), which may face absorption challenges.

Biologische Aktivität

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide, also known as MSQ-136, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a quinoline core, which is known for its diverse biological activities. The presence of the methylsulfonyl group at the 1-position and the benzamide moiety enhances its pharmacological potential. The molecular formula is , with a molecular weight of 288.36 g/mol.

Anticancer Properties

Research has shown that N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 0.77 | |

| HT-29 (Colon Cancer) | 1.13 | |

| MiaPaCa2 (Pancreatic Cancer) | 1.32 |

The compound shows a mechanism of action that involves the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for tumor growth and survival. The SAR studies indicate that modifications in the benzamide and quinoline moieties can significantly affect the inhibitory potency against EGFR.

The mechanism through which N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide exerts its effects involves:

- EGFR Inhibition : The compound binds to the ATP-binding site of EGFR, preventing its activation and downstream signaling pathways associated with cell proliferation.

- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.

- Cell Cycle Arrest : The compound can cause cell cycle arrest at the G1 phase, further inhibiting cancer cell proliferation.

Study on Lung Cancer

In a recent study published in Medicinal Chemistry, MSQ-136 was evaluated for its anticancer properties against lung cancer cell lines. The results indicated that it not only inhibited cell growth but also enhanced apoptosis markers such as cleaved caspase-3 and PARP .

Study on Colon Cancer

Another study focused on colon cancer cell lines showed that MSQ-136 had a lower IC50 compared to standard treatments like erlotinib, suggesting it may be more effective in certain contexts .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that:

- Substituents : Electron-withdrawing groups on the aniline ring enhance activity.

- Hydrogen Bonding : Compounds with side chains capable of forming hydrogen bonds exhibit improved binding affinity to EGFR.

The findings suggest that optimizing these structural features could lead to more potent derivatives.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide?

Answer:

The synthesis typically involves sequential functionalization of the quinoline scaffold. Acylation of the quinoline amine with benzoyl chloride is a critical step, followed by sulfonylation using methylsulfonyl chloride. Key considerations include:

- Reaction Optimization : Use anhydrous conditions (e.g., DCM or THF) and a base like triethylamine to neutralize HCl byproducts. Monitor reaction progress via TLC or HPLC.

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) ensures separation of intermediates. Crystallization from ethanol/water may enhance purity.

- Yield Improvement : Catalytic methods, such as Fe/Ni bimetallic frameworks (e.g., Fe₂Ni-BDC), can improve efficiency in amidation steps .

Basic: What analytical techniques are essential for structural confirmation of this compound?

Answer:

Multi-modal characterization is required:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methylsulfonyl at C1, dihydroquinoline ring saturation).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ peak at m/z 355.112).

- X-ray Crystallography : Resolves stereochemistry and confirms the open conformation of the quinoline ring, as seen in related benzamide antagonists .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?

Answer:

SAR requires systematic modification and biological testing:

- Core Modifications : Vary substituents on the benzamide (e.g., electron-withdrawing groups) and quinoline (e.g., methylsulfonyl vs. trifluoromethyl) to assess binding affinity.

- Assays :

- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., PARP-1) using fluorescence-based assays .

- Cytotoxicity : Evaluate in cancer cell lines (e.g., HeLa) via MTT assays, comparing to standards like hydroxyurea .

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like glutamate receptors .

Advanced: What methodologies elucidate the compound’s mechanism of action, such as receptor antagonism?

Answer:

Mechanistic studies combine functional and structural biology:

- Electrophysiology : Record glutamate-evoked currents in HEK293 cells expressing kainate receptors (e.g., GluK1/GluK3) to determine Kb values .

- X-ray Co-crystallization : Resolve ligand-binding domain interactions, identifying key residues (e.g., hydrogen bonds with Arg523 in GluK1) .

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]kainate) to quantify receptor affinity shifts .

Advanced: How should researchers resolve contradictions between in vitro activity and computational predictions?

Answer:

Address discrepancies through:

- Data Triangulation : Validate docking results with mutagenesis (e.g., alanine scanning of predicted binding pockets) .

- Statistical Analysis : Apply probit regression (SPSS or GraphPad Prism) to correlate IC₅₀ values with structural descriptors .

- Solubility Correction : Adjust for bioavailability limitations (e.g., use PEG-400 as a co-solvent in cell assays) .

Advanced: What strategies ensure scalable synthesis while preserving stereochemical integrity?

Answer:

Scale-up challenges require:

- Catalytic Systems : Heterogeneous catalysts (e.g., Fe₂Ni-BDC) enable recyclable, high-yield amidation without racemization .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction intermediates to prevent diastereomer formation.

- Crystallization Control : Use chiral auxiliaries or enantioselective crystallization (e.g., tartaric acid derivatives) to isolate the desired enantiomer .

Advanced: How can target engagement be validated in complex biological systems?

Answer:

Use orthogonal approaches:

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target in live cells.

- Thermal Shift Assays : Monitor protein melting temperature shifts (ΔTm) via differential scanning fluorimetry (DSF) to confirm binding .

- In Vivo Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with efficacy in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.